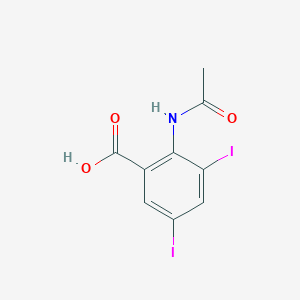
2-acetamido-3,5-diiodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-3,5-diiodobenzoic acid is a derivative of anthranilic acid, which is an aromatic amine and carboxylic acid. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the benzene ring, and an acetyl group attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anthranilic acid, N-acetyl-3,5-diiodo- typically involves the iodination of anthranilic acid followed by acetylation. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium to facilitate the introduction of iodine atoms at the desired positions on the benzene ring. After iodination, the acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2-acetamido-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can remove the iodine atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce deiodinated or alcohol derivatives.
科学的研究の応用
2-acetamido-3,5-diiodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of anthranilic acid, N-acetyl-3,5-diiodo- involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The acetyl group can facilitate the compound’s entry into cells and its interaction with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Anthranilic Acid: The parent compound without the iodine and acetyl groups.
N-acetylanthranilic Acid: Similar structure but without the iodine atoms.
3,5-Diiodoanthranilic Acid: Similar structure but without the acetyl group.
Uniqueness: 2-acetamido-3,5-diiodobenzoic acid is unique due to the combination of iodine atoms and an acetyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
19094-52-1 |
|---|---|
分子式 |
C9H7I2NO3 |
分子量 |
430.97 g/mol |
IUPAC名 |
2-acetamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(9(14)15)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
InChIキー |
RXUZIZREGNCEBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Key on ui other cas no. |
19094-52-1 |
同義語 |
2-Acetylamino-3,5-diiodobenzoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















